cis-Aconitic anhydride

Catalog No.
S586195
CAS No.
6318-55-4
M.F
C6H4O5
M. Wt
156.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Aconitic anhydride

CAS Number

6318-55-4

Product Name

cis-Aconitic anhydride

IUPAC Name

2-(2,5-dioxofuran-3-yl)acetic acid

Molecular Formula

C6H4O5

Molecular Weight

156.09 g/mol

InChI

InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8)

InChI Key

GVJRTUUUJYMTNQ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)OC1=O)CC(=O)O

Synonyms

2,5-dihydro-2,5-dioxo-3-furanaceticaci;CIS-ACONITIC ACID ANHYDRIDE;CIS-ACONITIC ANHYDRIDE;CIS-PROPENE-1,2,3-TRICARBOXYLIC ACID ANHYDRIDE;CIS-PROPENE-1,2,3-TRICARBOXYLIC ANHYDRIDE;2,5-dihydro-2,5-dioxofuran-3-acetic acid;Cis-AconiticAnhydride98%;aconi

Canonical SMILES

C1=C(C(=O)OC1=O)CC(=O)O

Drug Delivery Systems:

cis-Aconitic anhydride finds application in the development of drug delivery systems, particularly for targeting specific cells. This is achieved by attaching the molecule to drug carriers like liposomes or nanoparticles, creating a conjugate. These conjugates can be designed to release the drug only under specific conditions, such as a specific pH level found in tumor cells, improving targeting and reducing side effects.

Gene Delivery:

cis-Aconitic anhydride can be used to modify the surface of cationic polymeric gene vectors, molecules used to deliver genes into cells. This modification, known as Dex-Aco coating, can improve the biocompatibility and transfection efficiency of these vectors. This means they are less toxic to cells and deliver genes more effectively.

Natural Product Isolation:

While not the main focus of research, cis-aconitic anhydride has been identified as a component isolated from the seeds of the Alisma orientale plant. This finding, along with other isolated compounds, contributes to the characterization of the plant's chemical profile and potential future exploration of its medicinal properties.

It's important to note that:

  • The research on cis-aconitic anhydride is still in its early stages, and further investigation is needed to fully understand its potential and limitations in various scientific applications.
  • The use of cis-aconitic anhydride requires appropriate safety precautions due to its potential health hazards.

Cis-Aconitic anhydride is a chemical compound with the molecular formula C6H4O5C_6H_4O_5 and a unique structure characterized by an anhydride functional group derived from aconitic acid. It is a colorless to pale yellow solid that is soluble in organic solvents. This compound plays a significant role in organic synthesis and polymer chemistry, particularly in the preparation of copolymers with specific functionalities.

cis-Aconitic anhydride is classified as a dangerous good due to the following hazards []:

  • Irritant: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Moisture Sensitive: Decomposes readily in presence of moisture, releasing heat [, ].
  • Incompatible Materials: Strong acids, strong bases, strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling [].
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place in a tightly sealed container [].

  • Amine Addition: When reacted with amines, cis-aconitic anhydride can form various products, but competitive reactions such as decarboxylation and hydrolysis can occur, complicating the reaction pathways .
  • Polymerization: It is utilized in the synthesis of poly(amino acid)-containing copolymers, where it contributes to the formation of gradient pH-sensitive side groups .
  • Isomerization: The compound may also undergo isomerization, particularly under certain conditions that favor the transformation of its double bonds .

Cis-Aconitic anhydride can be synthesized through several methods:

  • Dehydration of Aconitic Acid: The most common method involves the dehydration of aconitic acid under controlled conditions to yield the anhydride.
  • Chemical Modification: It can also be produced through chemical modifications of other related compounds, utilizing specific catalysts or reagents to facilitate the transformation.

Cis-Aconitic anhydride has diverse applications in various fields:

  • Polymer Chemistry: It is primarily used in synthesizing copolymers with amino acids, which have applications in drug delivery systems and biomaterials.
  • Biochemical Research: Its role in histochemical detection makes it valuable for research involving lipid membranes and cellular structures.
  • Organic Synthesis: The compound serves as a building block for synthesizing other complex organic molecules.

Cis-Aconitic anhydride shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Aconitic AcidC6H6O6C_6H_6O_6Precursor to cis-aconitic anhydride; contains hydroxyl groups.
Itaconic AcidC5H6O4C_5H_6O_4Unsaturated dicarboxylic acid; used in polymer synthesis.
Maleic AnhydrideC4H2O3C_4H_2O_3A cyclic anhydride; widely used in chemical synthesis and polymer production.
Fumaric AcidC4H4O4C_4H_4O_4An unsaturated dicarboxylic acid; involved in various biochemical pathways.

Uniqueness of Cis-Aconitic Anhydride

Cis-Aconitic anhydride is unique due to its specific structural features that allow it to participate effectively in polymerization reactions while also serving as a versatile reagent in organic synthesis. Its ability to form gradient pH-sensitive copolymers distinguishes it from other similar compounds, making it particularly valuable for applications requiring responsive materials.

Fundamental Chemistry of cis-Aconitic Anhydride

cis-Aconitic anhydride features a five-membered unsaturated ring with two ketone groups and one carboxylic acid group. Its distinct structure enables the formation of acid-labile bonds that can be selectively cleaved in acidic environments, making it exceptionally valuable for drug delivery applications targeting tumor tissues or intracellular compartments like lysosomes.

The molecular architecture of CAA allows it to form amide bonds with primary amines that exhibit remarkable stability at physiological pH (7.4) while undergoing rapid hydrolysis under mildly acidic conditions (pH 4.5-6.5). This pH-dependent behavior stems from an intramolecular catalysis mechanism involving the β-carboxyl group, which accelerates hydrolysis specifically in acidic environments.

Synthesis Protocols for pH-Sensitive Drug Conjugates

The most widely documented approach for synthesizing CAA-drug conjugates involves a controlled ring-opening reaction between the anhydride and the amine group of therapeutic molecules. For instance, doxorubicin (DOX) conjugation with CAA typically follows this procedure:

  • CAA (typically 300 mg) is dissolved in 1,4-dioxane (1 mL) and slowly added to the doxorubicin solution with continuous stirring
  • The pH is adjusted to 8.5-9.0 and maintained in this range using NaOH (0.5 M)
  • The reaction mixture is incubated in an ice bath for approximately 20 minutes
  • The pH is neutralized to 7.0 using cold HCl (1 M)
  • Further acidification with HCl (1 M) precipitates the cis-aconitic anhydride-doxorubicin (CAD) product
  • The product is extracted with ethyl acetate and evaporated to obtain purified CAD

This methodology has been successfully applied to develop various pH-sensitive prodrugs, with verification of successful conjugation typically performed using 1H NMR spectroscopy, mass spectrometry, and HPLC analysis.

Comparative Analysis of pH-Sensitive Linkages

CAA-based linkages demonstrate distinct advantages when compared to other pH-sensitive linkers, as summarized in Table 1.

Table 1: Comparison of CAA with Other pH-Sensitive Linkers

Linker TypeStructureThermal StabilitypH Sensitivity RangeHydrolysis MechanismApplications
cis-Aconitic AnhydrideFive-membered unsaturated ring with two ketone groupsLow; decomposes at 74-78°C4.5-6.5Intramolecular acid-catalyzedDrug conjugation, polymer modification
trans-Aconitic AnhydrideStructural isomer of CAA with trans-configurationHigher than CAA4.0-6.0Decarboxylation to itaconic or citraconic anhydrideLess common in biomedical applications
Citraconic Anhydrideα-methyl derivative of maleic anhydrideModerate4.5-6.5Slower hydrolysis due to methyl group steric hindranceCharge-reversal nanoparticles, protein modification
Maleic AnhydrideLinear four-carbon molecule with central double bondModerateNon-acid-labile unless modifiedN/AForms non-responsive linkages
Succinic/Glutaric AnhydrideSaturated cyclic anhydridesHighStable at physiological pHMinimal pH-responsivenessNon-responsive drug conjugates

The unique properties of CAA make it particularly suitable for targeted drug delivery applications, as evidenced by studies demonstrating significantly higher drug release rates in acidic environments compared to physiological conditions.

Release Kinetics and Therapeutic Implications

The release kinetics of CAA-conjugated drugs exhibit pronounced pH-dependence, as illustrated by studies with doxorubicin. For instance, DOX release from PAMAM dendrimers conjugated via CAA linkages shows negligible release (<10%) at pH 7.4 but rapid release (>85%) at pH 5.0, mimicking the lysosomal environment. This selective release profile enhances therapeutic efficacy while minimizing systemic toxicity.

Importantly, the hydrolysis of CAA linkages follows first-order kinetics, with half-lives ranging from 4-24 hours at pH 5.0, depending on the specific conjugate structure and environmental conditions. These tunable release profiles allow for customized therapeutic approaches based on target tissue characteristics and desired pharmacokinetic properties.

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

31511-11-2
6318-55-4

Wikipedia

Cis-aconitic anhydride

General Manufacturing Information

3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-: ACTIVE

Dates

Modify: 2023-08-15

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